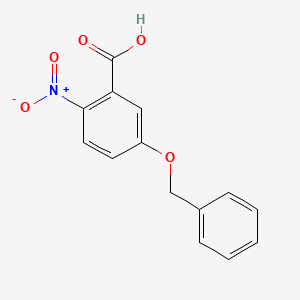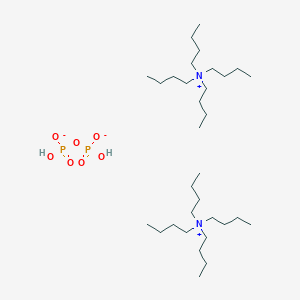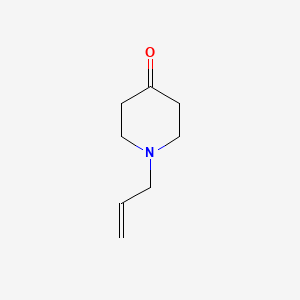
4-Bromo-2-chloro-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-5-methylphenol is an organic compound with the molecular formula C7H6BrClO It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by bromine, chlorine, and methyl groups
Mechanism of Action
- Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6257–6262
- MilliporeSigma. (n.d.). 2-Chloro-5-methylphenol
- MilliporeSigma. (n.d.). 4-Bromo-2-methylanisole
- ChemicalBook. (n.d.). 2-溴-4-氯-5-甲基苯酚
- ChemSpider. (n.d.). 2-Bromo-4-chloro-5-methylphenol
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-chloro-5-methylphenol can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route includes:
Bromination: Introduction of a bromine atom to the phenol ring using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Chlorination: Introduction of a chlorine atom using chlorine (Cl2) under similar catalytic conditions.
Methylation: Introduction of a methyl group using methyl iodide (CH3I) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-5-methylphenol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert it to corresponding aniline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Undergoes nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines (NH2R) or thiols (SHR) in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Aniline derivatives.
Substitution: Corresponding substituted phenols.
Scientific Research Applications
4-Bromo-2-chloro-5-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique substituent pattern.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Phenol, 2-bromo-4-chloro-
- Phenol, 2-chloro-5-methyl-
- Phenol, 4-chloro-2-methyl-
Comparison: 4-Bromo-2-chloro-5-methylphenol is unique due to the specific arrangement of its substituents, which can significantly influence its chemical and biological properties. For instance, the presence of both bromine and chlorine atoms can enhance its reactivity compared to compounds with only one halogen substituent. Additionally, the methyl group can increase its hydrophobicity, affecting its solubility and interaction with biological membranes.
Properties
IUPAC Name |
4-bromo-2-chloro-5-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMLFLAHDYKOPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464044 |
Source


|
| Record name | Phenol, 4-bromo-2-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319473-24-0 |
Source


|
| Record name | Phenol, 4-bromo-2-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
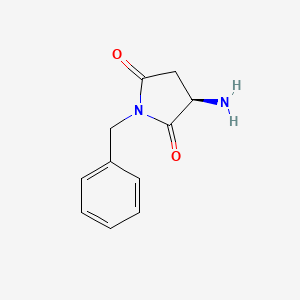

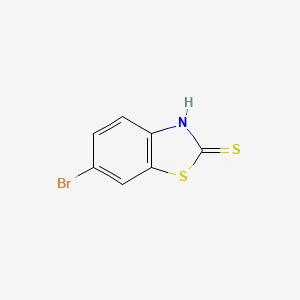
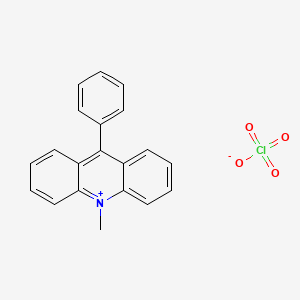

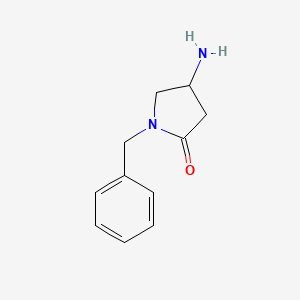



![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)
